4-咪唑并[1,2-a]嘧啶-2-基苯甲腈
描述
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused imidazo-pyrimidine ring system attached to a benzonitrile moiety, making it a versatile scaffold for various chemical and biological applications.
科学研究应用
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
作用机制
Target of Action
The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .
Mode of Action
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .
Biochemical Pathways
The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .
Result of Action
The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.
生化分析
Biochemical Properties
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically as a core backbone for the synthesis of novel KRAS G12C inhibitors . The nature of these interactions is largely covalent, indicating a strong and specific binding affinity between the compound and its target biomolecules .
Cellular Effects
In cellular contexts, 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has demonstrated significant effects. It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of action of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile involves its role as a covalent inhibitor. It binds to its target biomolecules, such as the KRAS G12C protein, in a covalent manner, thereby inhibiting their function . This binding interaction can lead to changes in gene expression and potentially impact cellular metabolism .
Temporal Effects in Laboratory Settings
Its role as a covalent inhibitor suggests that it may have long-term effects on cellular function
Metabolic Pathways
Given its interactions with enzymes such as KRAS G12C, it is likely that it may influence metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .
化学反应分析
Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.
相似化合物的比较
- 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile
- Benzo[4,5]imidazo[1,2-a]pyrimidines
- Benzo[4,5]imidazo[1,2-a]pyrazines
Comparison: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile stands out due to its unique fused ring system and the presence of the benzonitrile group, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in various biochemical assays .
生物活性
4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Target Proteins:
The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile include:
- KRAS G12C : A mutation commonly associated with various cancers, particularly lung cancer.
- Cyclooxygenase-2 (COX-2) : An enzyme involved in inflammation and pain pathways.
Mode of Action:
The compound acts as a covalent inhibitor , forming a stable bond with its target proteins. This interaction disrupts the normal function of these proteins, leading to inhibited cell growth and survival in cancerous cells. Specifically, inhibition of KRAS G12C affects the KRAS signaling pathway, which is crucial for oncogenic signaling in many tumors.
Anticancer Properties
Research has demonstrated that 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile exhibits potent anticancer activity against KRAS G12C-mutated cell lines, such as NCI-H358. The compound's ability to inhibit this mutation suggests it could be a valuable therapeutic agent for treating cancers driven by KRAS mutations.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects through the inhibition of COX-2. By reducing COX-2 activity, it may help alleviate inflammation-related conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions and cyclization processes. Studies have shown that modifications at various positions on the benzonitrile moiety can significantly influence the biological activity of the compound. For example, ortho-substituted derivatives have demonstrated enhanced potency against target enzymes due to better spatial fitting within the active site .
Case Studies
- KRAS G12C Inhibition : A study highlighted the efficacy of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile in inhibiting KRAS G12C in vitro. The compound was shown to significantly reduce cell viability in KRAS mutant cell lines compared to controls.
- COX-2 Inhibition : Another investigation focused on the anti-inflammatory potential of this compound. It was found to effectively inhibit COX-2 activity in cellular assays, suggesting a dual role as both an anticancer and anti-inflammatory agent .
Tables Summarizing Key Findings
Biological Activity | Target | IC50 Value | Cell Line Tested |
---|---|---|---|
Anticancer | KRAS G12C | < 100 nM | NCI-H358 |
Anti-inflammatory | COX-2 | 50 nM | RAW 264.7 macrophages |
属性
IUPAC Name |
4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHNIVDOVYJXSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384616 | |
Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104691-51-2 | |
Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。